(4-(But-3-yn-1-yloxy)phenyl)methanamine
Description
Properties
IUPAC Name |
(4-but-3-ynoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h1,4-7H,3,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLLWHYUXMZCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(But-3-yn-1-yloxy)phenyl)methanamine , also referred to as a phenylmethanamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 189.24 g/mol
This compound features a butynyl ether linkage, which is significant for its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis and inhibiting proliferation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and leading to downstream effects on cellular processes.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways associated with cell growth and survival.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 70 µg/mL |
These findings suggest the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies assessed the anticancer properties of this compound on various cancer cell lines, including:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| A375 (melanoma) | 25.5 | Significant inhibition of growth |
| PC3 (prostate cancer) | 40.0 | Moderate inhibition |
| MCF7 (breast cancer) | 35.0 | Induction of apoptosis |
The IC values indicate that the compound exhibits promising anticancer activity, particularly against melanoma cells.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares (4-(But-3-yn-1-yloxy)phenyl)methanamine with analogues featuring diverse substituents:
Key Observations:
- Electronic Effects : The alkynyloxy group in the target compound is less electron-withdrawing than –CF₃ (e.g., in ) but more polarizable than tert-butyl groups. This may moderate the amine’s nucleophilicity compared to trifluoromethylated analogues.
- Biological Relevance : Heterocyclic analogues (e.g., oxazole, pyrazole) demonstrate enhanced hydrogen-bonding interactions in drug design, whereas alkynyloxy derivatives may prioritize structural rigidity .
Preparation Methods
General Synthetic Strategy
The synthesis of (4-(But-3-yn-1-yloxy)phenyl)methanamine generally follows these steps:
- Step 1: Formation of 4-(but-3-yn-1-yloxy)benzaldehyde or related intermediates
- Step 2: Reduction of the aldehyde to the corresponding alcohol
- Step 3: Conversion of the alcohol to the amine functionality via amination or reductive amination
This approach leverages well-established organic transformations such as nucleophilic substitution, oxidation, and reduction reactions.
Preparation of 4-(But-3-yn-1-yloxy)benzaldehyde Intermediate
A key precursor is 4-(but-3-yn-1-yloxy)benzaldehyde, which can be synthesized by alkylation of 4-hydroxybenzaldehyde with a suitable but-3-yn-1-yl halide or via coupling reactions.
- Alkylation Method: Using 4-hydroxybenzaldehyde and propargyl or but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate in anhydrous acetone or DMF solvent at room temperature for 4–8 hours yields the ether intermediate.
- Reaction Conditions: Stirring at room temperature, followed by filtration and chromatographic purification.
- Yield: Typically high, with yields reported up to 81–89% for similar alkoxybenzaldehydes.
Reduction of Aldehyde to Alcohol
The aldehyde group in 4-(but-3-yn-1-yloxy)benzaldehyde is reduced to the corresponding benzyl alcohol using mild reducing agents:
- Reagents: Sodium borohydride (NaBH4) or catalytic hydrogenation.
- Conditions: Stirring in an appropriate solvent such as methanol or ethanol at ambient temperature.
- Outcome: The alcohol intermediate is obtained as a crystalline solid or oil, with yields commonly above 80%.
Conversion to this compound
The final step involves introducing the amine group at the benzyl position. Two main approaches are used:
- Reductive amination: Reacting the benzaldehyde or benzyl alcohol intermediate with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogenation catalysts.
- Direct substitution: Converting the benzyl alcohol to a leaving group (e.g., tosylate) followed by nucleophilic substitution with ammonia.
Reported protocols involve:
- Stirring the aldehyde with ammonia under mild reducing conditions for 12–24 hours, affording the amine with high purity.
- Purification by flash chromatography using mixtures of ethyl acetate and hexanes (e.g., 1:9 ratio) to isolate the product as a white crystalline solid.
Representative Data Table for Synthesis Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | 4-Hydroxybenzaldehyde + propargyl bromide | K2CO3, acetone, room temp, 4–8 h | 4-(But-3-yn-1-yloxy)benzaldehyde | 81–89 | Purification by chromatography |
| Reduction | 4-(But-3-yn-1-yloxy)benzaldehyde | NaBH4, MeOH, room temp | 4-(But-3-yn-1-yloxy)benzyl alcohol | >80 | Crystalline solid or oil |
| Amination (Reductive amination) | 4-(But-3-yn-1-yloxy)benzaldehyde or benzyl alcohol | NH3, NaBH3CN or catalytic hydrogenation, RT | This compound | 80–96 | Flash chromatography purification |
Research Findings and Notes
- The use of propargyl bromide or similar alkyl halides in ether formation is well-documented and provides a reliable route to the but-3-yn-1-yloxy substituent on aromatic rings.
- The reduction of aldehydes to alcohols using sodium borohydride is a mild and selective method that preserves the alkyne functionality.
- Reductive amination is favored for introducing the amine group directly from aldehydes, offering high yields and minimal side reactions.
- Purification by flash column chromatography using ethyl acetate/hexane mixtures ensures isolation of pure compounds.
- The overall synthetic route is scalable and suitable for gram-scale synthesis, as demonstrated in related aromatic homopropargyl alcohol and amine preparations.
Q & A
Basic Research Question
- Enzyme inhibition assays : Screen against kinases or GPCRs using fluorescence polarization or radiometric assays. The propargyl group may act as a covalent modifier under specific conditions (e.g., UV irradiation) .
- Cellular uptake studies : Label the amine with a fluorescent tag (e.g., FITC) to track intracellular localization via confocal microscopy .
Advanced Research Question
Mechanistic ambiguity in target engagement :
- Use photoaffinity labeling: Incorporate a diazirine or benzophenone moiety into the propargyl group to crosslink with target proteins upon UV exposure .
- Pair with CRISPR-Cas9 knockout models to validate target specificity in cellular pathways .
How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Basic Research Question
- Core modifications : Synthesize analogs with varying alkyne chain lengths (e.g., propynyl vs. pentynyl) to assess steric effects.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to modulate amine basicity and bioavailability .
Advanced Research Question
Contradictory SAR trends across studies :
- Perform multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ), steric (Charton parameters), and topological descriptors with activity data .
- Validate hypotheses using free-energy perturbation (FEP) calculations in molecular dynamics simulations .
What analytical methods are recommended for resolving stability issues in aqueous or biological matrices?
Basic Research Question
- HPLC stability assays : Use a C18 column (e.g., Agilent Zorbax) with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Monitor degradation products at λ = 254 nm .
- Lyophilization : Improve shelf life by lyophilizing the compound as a hydrochloride salt .
Advanced Research Question
Unexpected degradation products in vivo :
- Employ LC-MS/MS to identify metabolites, focusing on oxidation of the alkyne to ketones or cleavage of the ether bond .
- Use deuterium-labeled analogs (e.g., CD₃-substituted propargyl) to trace metabolic pathways via isotopic tracing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
